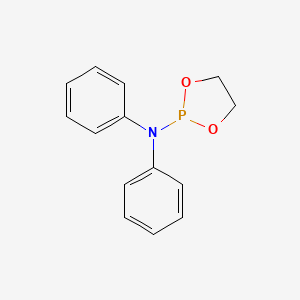
N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing phosphorus, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of diphenylamine with a suitable phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) and an appropriate diol, such as ethylene glycol, under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the dioxaphospholane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide derivative.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use in drug development or as a diagnostic tool.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine
- N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine
- N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine 2-oxide
Uniqueness
N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine is unique due to its diphenylamine moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific reactivity and applications.
Properties
CAS No. |
90053-51-3 |
|---|---|
Molecular Formula |
C14H14NO2P |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
N,N-diphenyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C14H14NO2P/c1-3-7-13(8-4-1)15(18-16-11-12-17-18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
WXVIXBVLICQMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(O1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















